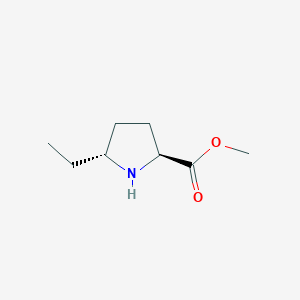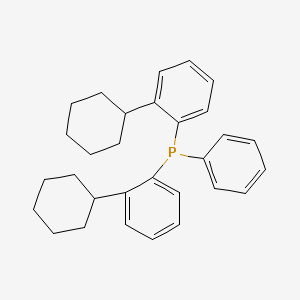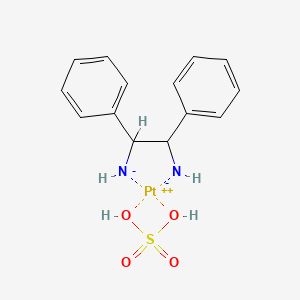
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid is a complex compound with the molecular formula C14H16N2O4PtS and a molecular weight of 503.43 g/mol . This compound is primarily used in research and industrial applications, particularly as a catalyst and ligand in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid typically involves the reaction of platinum salts with azanidyl and diphenylethyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: It can also be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, hydrazine, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different platinum oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions, facilitating the formation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment due to its platinum content.
Mécanisme D'action
The mechanism of action of (2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form coordination complexes with these targets, leading to changes in their structure and function. This can result in various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with similar applications in cancer treatment.
Oxaliplatin: Used in the treatment of colorectal cancer.
Uniqueness
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid is unique due to its specific azanidyl and diphenylethyl groups, which confer distinct chemical properties and reactivity compared to other platinum-based compounds. These unique features make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
78391-45-4 |
|---|---|
Formule moléculaire |
C14H16N2O4PtS |
Poids moléculaire |
503.4 g/mol |
Nom IUPAC |
(2-azanidyl-1,2-diphenylethyl)azanide;platinum(2+);sulfuric acid |
InChI |
InChI=1S/C14H14N2.H2O4S.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-5(2,3)4;/h1-10,13-16H;(H2,1,2,3,4);/q-2;;+2 |
Clé InChI |
RRKBILYRTRMEKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].OS(=O)(=O)O.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


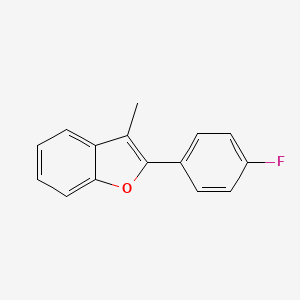
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isopropyl-4,5-dihydrooxazole)](/img/structure/B12870494.png)
![5-Amino-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B12870500.png)
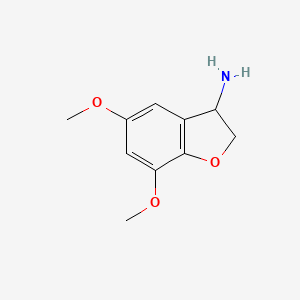
![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
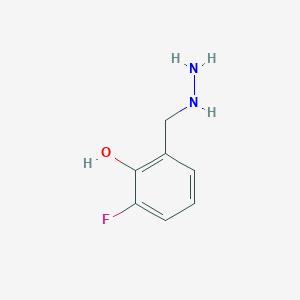
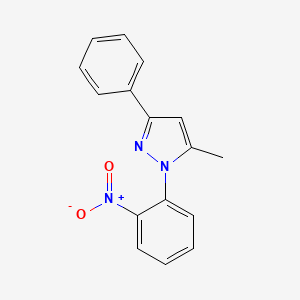

![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)
